N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzoxazepin ring, a piperidine ring, and a carboxamide group . These types of structures are often found in biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazepin and piperidine rings, along with the carboxamide group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazepin and piperidine rings could impact its solubility, while the carboxamide group could influence its acidity .Scientific Research Applications
Synthesis and Chemical Transformations
One study details the practical synthesis of an orally active CCR5 antagonist, showcasing a method that could be relevant for synthesizing compounds with similar structures to the one inquired about, emphasizing the importance of such methodologies in drug development (Ikemoto et al., 2005). Another research focuses on the reactions of acetylenecarboxylic acid with amines, potentially offering insights into the chemical behavior and transformation possibilities of similar compounds (Iwanami et al., 1964).
Potential Medicinal Applications
The synthesis of optically active 1,4-benzoxazinones and 1,5-benzoxazepinones by regiocontrolled ring transformations of oxirane carboxylic acids and esters with aromatic o-hydroxyarylamines is detailed, suggesting the potential for creating pharmacologically active compounds (Woydowski & Liebscher, 1999). This process illustrates the versatility and synthetic utility of compounds with complex structures in designing new drugs.
Safety And Hazards
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in clinical trials .
properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-21-7-2-3-13(10-21)18(24)20-6-8-22-11-14-9-15(19)4-5-16(14)25-12-17(22)23/h4-5,9,13H,2-3,6-8,10-12H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRYXRQYWGRYKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide |
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